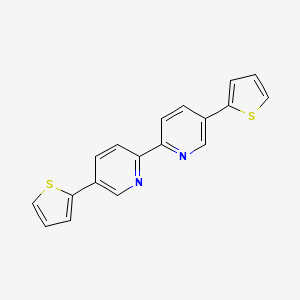

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

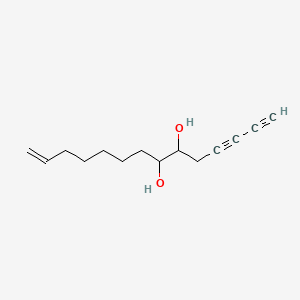

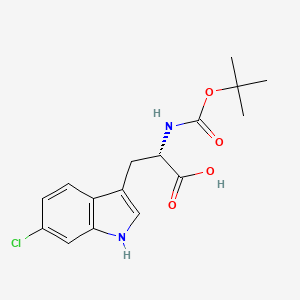

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine, also known as DTBP, is a heterocyclic aromatic compound with two pyridine rings and two thiophene rings connected via a methylene bridge. It is a widely studied organosulfur compound due to its unique physical and chemical properties. DTBP has been used in a variety of applications, ranging from organic synthesis to biomedical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTBP.

Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in the development of organic solar cells (OSCs). In a study, it was used in the active layer of OSCs, composed of a bulk heterojunction of conjugated polymer based on indacenodithieno [3,2-b]thiophene and 5,5′-di (thiophen-2-yl)-2,2′-bithiazole PIDTT-DTBTz as a donor and [6,6]-phenyl-C71-butyric acid methyl ester (PC 71 BM) as an acceptor . The power conversion efficiency (PCE) of the reference device was improved by 22% when 10 wt% colloidal gold nanoparticles were embedded in the ZnO electron transport layer .

Dye Synthesis

This compound has also been used in the synthesis of dyes. Specifically, (E)-5,5′-Di(thiophen-2-yl)-3,3′-bi[thiophen-3(2H)-ylidene]-2,2′-dione (1a), an intense blue dye, has been synthesized using “5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” as a trace by-product . This dye exhibits an attractive “quasi-metallic” golden-bronze lustre, which is rare in molecular crystals and is observed only with the most intense dyes .

Plasmonic Enhancement

The compound has been used in studies related to plasmonic enhancement. In one study, it was used in the active layer of OSCs, where the efficiency in the absorption of light by the active layer was improved by using metal nanoparticles that endow a plasmonic enhancement and light trapping while keeping the device thickness in the order of free charge carriers diffusion length .

Light Trapping

“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in studies related to light trapping in OSCs. In one study, it was used in the active layer of OSCs, where the efficiency in the absorption of light by the active layer was improved by using metal nanoparticles that endow a plasmonic enhancement and light trapping while keeping the device thickness in the order of free charge carriers diffusion length .

Charge Collection

The compound has been used in studies related to charge collection in OSCs. In one study, it was used in the active layer of OSCs, where efficient exciton dissociation and charge collection were found to be the reasons for the enhanced short circuit current density .

Exciton Dissociation

“5,5’-Di(thiophen-2-yl)-2,2’-bipyridine” has been used in studies related to exciton dissociation in OSCs. In one study, it was used in the active layer of OSCs, where efficient exciton dissociation and charge collection were found to be the reasons for the enhanced short circuit current density .

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTMQCBISODSPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744123 |

Source

|

| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182631-76-1 |

Source

|

| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B597116.png)

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)